GTP-gamma-S 4Li GTP-gamma-S 4Li
Brand Name: Vulcanchem
CAS No.:
VCID: VC20423033
InChI: InChI=1S/C10H16N5O13P3S.4Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(26-9)1-25-29(19,20)27-30(21,22)28-31(23,24)32;;;;/h2-3,5-6,9,16-17H,1H2,(H,19,20)(H,21,22)(H2,23,24,32)(H3,11,13,14,18);;;;/q;4*+1/p-4
SMILES:
Molecular Formula: C10H12Li4N5O13P3S
Molecular Weight: 563.1 g/mol

GTP-gamma-S 4Li

CAS No.:

Cat. No.: VC20423033

Molecular Formula: C10H12Li4N5O13P3S

Molecular Weight: 563.1 g/mol

* For research use only. Not for human or veterinary use.

GTP-gamma-S 4Li -

Specification

Molecular Formula C10H12Li4N5O13P3S
Molecular Weight 563.1 g/mol
IUPAC Name tetralithium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] dioxidophosphinothioyl phosphate
Standard InChI InChI=1S/C10H16N5O13P3S.4Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(26-9)1-25-29(19,20)27-30(21,22)28-31(23,24)32;;;;/h2-3,5-6,9,16-17H,1H2,(H,19,20)(H,21,22)(H2,23,24,32)(H3,11,13,14,18);;;;/q;4*+1/p-4
Standard InChI Key AMQXJFWJOAWCPV-UHFFFAOYSA-J
Canonical SMILES [Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=S)([O-])[O-])O)O)N=C(NC2=O)N

Introduction

Structural and Chemical Properties of GTP-γ-S 4Li

Molecular Composition and Identification

GTP-γ-S 4Li (CAS No. 94825-44-2) has the molecular formula C₁₀H₁₂Li₄N₅O₁₃P₃S and a molecular weight of 563.1 g/mol . The compound substitutes an oxygen atom with sulfur at the gamma phosphate group of guanosine triphosphate (GTP), forming a thiophosphate linkage that resists hydrolysis by GTPases . This structural modification stabilizes the active GTP-bound conformation of G-proteins, making it a critical tool for studying sustained signaling events .

Physicochemical Characteristics

GTP-γ-S 4Li is an off-white powder with high water solubility (≥75 mg/mL) but requires immediate use after reconstitution due to instability in aqueous solutions . Storage at -20°C is recommended to maintain stability, with lyophilized forms remaining viable for six months under desiccated conditions . The compound’s lithium counterions enhance solubility in polar solvents, facilitating its use in cellular assays .

Table 1: Key Physicochemical Properties of GTP-γ-S 4Li

PropertyValue/Description
Molecular Weight563.1 g/mol
Solubility≥75 mg/mL in H₂O
Storage Temperature-20°C
Purity (HPLC)≥85%
Spectral Data (λmax)252 nm (in aqueous buffer)

Synthesis and Production

Synthetic Pathways

GTP-γ-S 4Li is synthesized via sulfurization of GTP’s gamma phosphate group using sulfur-containing reagents such as H₂S or thiophosphate donors under controlled pH (7.0–8.5) . The reaction typically proceeds at 4°C to prevent degradation, followed by lithium salt precipitation to enhance stability . Industrial-scale production employs ion-exchange chromatography to achieve >85% purity, as validated by HPLC .

Quality Control

Batch consistency is ensured through:

  • Nuclear Magnetic Resonance (NMR): Verifies sulfur incorporation at the gamma position .

  • Mass Spectrometry: Confirms molecular weight and lithium content .

  • Enzymatic Assays: Validates resistance to GTPase hydrolysis .

Biological Activity and Mechanism of Action

G-Protein Activation

GTP-γ-S 4Li binds to Gα subunits of heterotrimeric G-proteins, inducing conformational changes that dissociate Gα from Gβγ complexes. This activation is irreversible due to the analog’s hydrolysis resistance, enabling prolonged signaling in pathways such as:

  • Phospholipase C (PLC) Activation: GTP-γ-S 4Li-loaded endothelial cells exhibit dose-dependent decreases in phosphatidylinositol 4,5-bisphosphate (PIP₂) and increases in inositol trisphosphate (IP₃), elevating cytosolic calcium levels .

  • Rac1/RhoA Signaling: In Swiss 3T3 fibroblasts, GTP-γ-S 4Li increases activated Rac1 and RhoA by 3–5-fold compared to GDP-loaded controls, modulating actin cytoskeleton dynamics .

Calcium Mobilization

In bovine aortic endothelial cells (BAEC), intracellular GTP-γ-S 4Li (EC₅₀ = 2.5 µM) elevates basal IP₃ and cytosolic [Ca²⁺] by 40–60%, while attenuating ATP-induced calcium fluxes via purinergic receptors . This paradoxical effect arises from GTP-γ-S 4Li’s dual role in sustaining Gαq-PLCβ activity and desensitizing receptor-coupled calcium channels .

DNA Repair Modulation

Recent studies in glioblastoma models reveal that GTP-γ-S 4Li promotes non-homologous end joining (NHEJ) by dephosphorylating Abi-1 at serine 323 via Rac1-PP5 signaling . This mechanism enhances radiation resistance in cancer cells, suggesting therapeutic targeting potential .

Research Applications

GPCR Signaling Assays

GTP-γ-S 4Li is integral to HTRF® GTP Gi binding assays, which quantify Gαi activation in membrane preparations . Key steps include:

  • Membrane Preparation: GPCR-expressing cells are lysed, and membranes purified via differential centrifugation .

  • GDP/Mg²⁺ Optimization: Titration identifies optimal GDP (0.1–10 µM) and MgCl₂ (1–50 mM) concentrations to maximize signal-to-noise ratios .

  • Agonist Screening: Ligand efficacy (EC₅₀) is determined by measuring GTP-γ-S 4Li incorporation using fluorescence or radiometric detection .

Exocytosis and Insulin Secretion

In pancreatic β-cells, GTP-γ-S 4Li (10–100 µM) stimulates glucose-independent insulin release by activating Rab3A and synaptotagmin-1, bypassing canonical ATP-sensitive K⁺ channels . This property is exploited to study dysregulated secretion in diabetes models .

Actin Polymerization Studies

GTP-γ-S 4Li (0.2 mM) induces actin nucleation in cell-free systems by activating Rho GTPases, facilitating investigations into cytoskeletal remodeling during migration and cytokinesis .

Comparative Analysis with Nucleotide Analogs

Table 2: GTP-γ-S 4Li vs. Other GTP Analogs

CompoundHydrolysis ResistancePrimary UseKey Limitation
GTP-γ-S 4LiHighSustained G-protein activationInstability in aqueous solutions
GppNHpModerateKinetic studies of GTPasesPartial agonist activity
GTP-β-SLowTransient signaling assaysRapid hydrolysis

Pharmacological Implications

Cancer Therapeutics

GTP-γ-S 4Li’s role in NHEJ highlights its potential to exacerbate genotoxic resistance in glioblastoma. Combining GTP depletion strategies (e.g., mycophenolic acid) with radiotherapy reduces tumor recurrence in murine models .

Neuroprotection

GTP-γ-S 4Li (1–10 µM) inhibits axonal transport of amyloid-β precursors in neurons, suggesting utility in Alzheimer’s disease research .

Future Directions

Emerging applications include operando band structure analysis in solid-state batteries, where GTP-γ-S 4Li’s redox stability aids in probing interfacial reactions . Additionally, CRISPR-edited GPCR isoforms are being screened using GTP-γ-S 4Li to identify biased signaling pathways .

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